N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide
Overview
Description
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide: is a complex organic compound with a unique structure that combines a thiophene ring, an oxazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of Functional Groups: The methyl and carbamoyl groups are introduced through alkylation and amidation reactions, respectively.
Formation of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving an α-haloketone and an amide.
Coupling of the Rings: The thiophene and oxazole rings are coupled through a condensation reaction, forming the final compound.
Industrial Production Methods
Industrial production of This compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carbamoyl group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens (chlorine, bromine), alkyl halides, strong bases (sodium hydride).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives, alkylated derivatives.
Scientific Research Applications
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide: has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties. Research includes its use as a lead compound in drug discovery for various diseases.
Industry: Utilized in the development of novel materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as:
Enzyme Inhibition: Binding to the active site of enzymes, leading to the inhibition of their activity.
Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting transcription and replication processes.
Comparison with Similar Compounds
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide: can be compared with similar compounds such as:
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-succinamic acid: Similar thiophene structure but different functional groups, leading to distinct chemical properties and applications.
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-phthalamic acid:
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2-methylpyrazole-3-carboxamide: Contains a pyrazole ring instead of an oxazole ring, resulting in different biological activities.
The uniqueness of This compound lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties.
Properties
IUPAC Name |
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-5-4-8(15-18-5)11(17)14-12-9(10(13)16)6(2)7(3)19-12/h4H,1-3H3,(H2,13,16)(H,14,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVYOSQLSMSNGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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